イロラセルチブ

概要

説明

イロラセチブは、さまざまな癌の治療の可能性について調査されている低分子阻害剤です。 オーロラキナーゼ、血管内皮増殖因子受容体、血小板由来増殖因子受容体など、複数のキナーゼを阻害する能力で知られています 。これらのキナーゼは、細胞分裂と血管新生において重要な役割を果たしており、イロラセチブは癌治療の有望な候補となっています。

科学的研究の応用

Ilorasertib has been extensively studied for its potential in cancer therapy. It has shown promise in preclinical and clinical trials for treating acute myelogenous leukemia, myelodysplastic syndrome, and various solid tumors . Its ability to inhibit multiple kinases makes it a versatile tool in cancer research, as it can target different pathways involved in tumor growth and progression .

作用機序

イロラセチブは、オーロラキナーゼA、B、およびCに選択的に結合し、阻害することにより、その効果を発揮します。 キナーゼ活性のこの阻害は、有糸分裂紡錘体の組み立てと染色体の分離を妨げ、最終的に腫瘍細胞の細胞分裂と増殖を阻害します 。 さらに、イロラセチブは、血管内皮増殖因子受容体と血小板由来増殖因子受容体を阻害し、血管新生と腫瘍の増殖を抑制する可能性があります 。

準備方法

合成経路と反応条件

イロラセチブは、重要な中間体の形成を含む複数段階のプロセスによって合成できます反応条件には、通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高い収率と純度が確保されます 。

工業生産方法

工業環境では、イロラセチブの生産は、ラボの合成プロセスを拡大する作業が含まれます。これには、温度、圧力、溶媒の選択などの反応条件を最適化して、効率を最大化し、コストを最小限に抑えることが含まれます。 最終生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製され、医薬品基準を満たします 。

化学反応の分析

反応の種類

イロラセチブは、以下を含むいくつかの種類の化学反応を受けます。

酸化: この反応は、分子の官能基を変更し、その活性を変化させる可能性があります。

還元: この反応は、特定の官能基を還元するために使用でき、化合物の特性に影響を与えます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応用のさまざまな求核剤などがあります。 条件は通常、制御された温度と不活性雰囲気の使用を含み、望ましくない副反応を防ぎます 。

主要な生成物

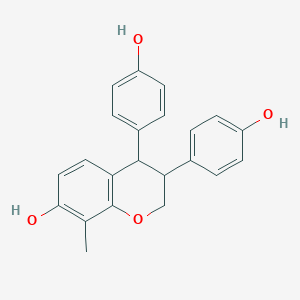

これらの反応から形成される主要な生成物は、関与する特定の官能基によって異なります。 たとえば、酸化はヒドロキシル化誘導体を生成する可能性がありますが、置換はさまざまな薬理学的特性を持つアナログを生成する可能性があります 。

科学研究の用途

イロラセチブは、癌治療の可能性について広く研究されています。 急性骨髄性白血病、骨髄異形成症候群、およびさまざまな固形腫瘍の治療において、前臨床試験および臨床試験で有望な結果を示しています 。 複数のキナーゼを阻害する能力は、腫瘍の増殖と進行に関与するさまざまな経路を標的にできるため、癌研究における汎用性の高いツールとなっています 。

類似化合物との比較

類似化合物

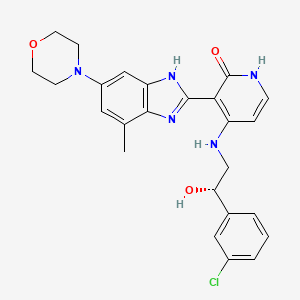

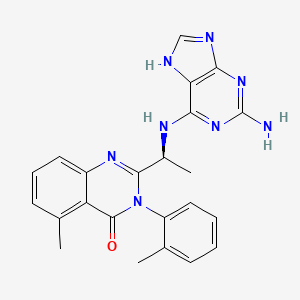

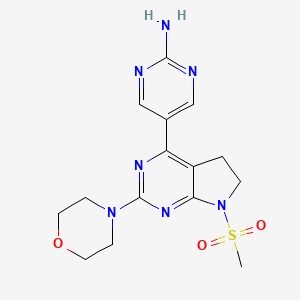

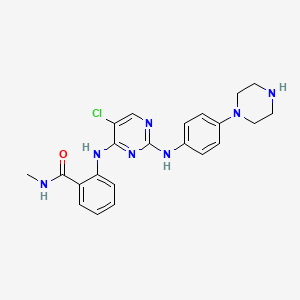

アリセルチブ: オーロラキナーゼAキナーゼを主に標的とする別のオーロラキナーゼ阻害剤.

ダヌセルチブ: より広い範囲の活性を有するパンオーロラキナーゼ阻害剤.

トザセルチブ: オーロラキナーゼと細胞周期調節に関与する他のキナーゼの阻害剤.

独自性

イロラセチブの独自性は、特にオーロラキナーゼBとCに対して高い効力で複数のキナーゼを阻害できることです。 この幅広いスペクトル活性により、これらのキナーゼを過剰発現している癌、特にさまざまな種類の癌を標的にする貴重な候補となっています 。

特性

IUPAC Name |

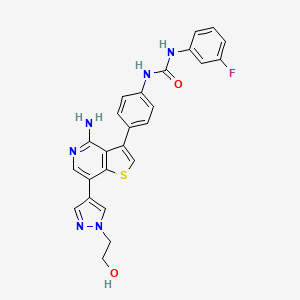

1-[4-[4-amino-7-[1-(2-hydroxyethyl)pyrazol-4-yl]thieno[3,2-c]pyridin-3-yl]phenyl]-3-(3-fluorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21FN6O2S/c26-17-2-1-3-19(10-17)31-25(34)30-18-6-4-15(5-7-18)21-14-35-23-20(12-28-24(27)22(21)23)16-11-29-32(13-16)8-9-33/h1-7,10-14,33H,8-9H2,(H2,27,28)(H2,30,31,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPHKIQPVPYJNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)NC2=CC=C(C=C2)C3=CSC4=C3C(=NC=C4C5=CN(N=C5)CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21FN6O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153718 | |

| Record name | Ilorasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227939-82-3 | |

| Record name | Ilorasertib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227939823 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ilorasertib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ilorasertib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ILORASERTIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6L5D03D975 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

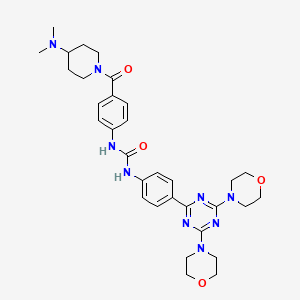

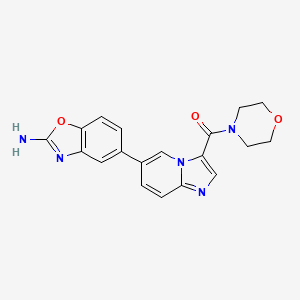

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Q1: What are the primary molecular targets of Ilorasertib and how does its interaction with these targets lead to potential anti-cancer effects?

A1: Ilorasertib functions as a potent inhibitor of multiple kinases, primarily targeting Aurora kinases A, B, and C, as well as vascular endothelial growth factor receptors (VEGFRs) []. These kinases play crucial roles in various cellular processes, including cell cycle regulation (Aurora kinases) and angiogenesis (VEGFRs). By inhibiting Aurora kinases, Ilorasertib can disrupt the formation of the mitotic spindle and chromosome segregation during cell division, ultimately leading to cell cycle arrest and apoptosis in tumor cells []. Additionally, inhibiting VEGFRs can suppress the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby limiting tumor growth and progression [].

Q2: How was the pharmacodynamic activity of Ilorasertib assessed in preclinical and clinical settings, and what were the key findings?

A2: Researchers investigated the pharmacodynamics of Ilorasertib by measuring changes in specific biomarkers following treatment [, ]. In a Phase 1 dose-escalation study, pharmacodynamic assessments included evaluating changes in diastolic blood pressure (ΔDBP), changes in plasma placental growth factor levels (ΔPlGF), and changes in the percentage of phosphorylated histone H3 (Δ%pHH3) in skin biopsies []. These biomarkers were chosen based on their association with the activity of Ilorasertib's target kinases. Significant correlations were observed between Ilorasertib exposure and changes in these pharmacodynamic biomarkers, supporting the on-target activity of the drug in patients [, ].

Q3: What is the rationale for investigating Ilorasertib specifically in patients with CDKN2A-deficient tumors, and what were the preliminary findings from this research?

A3: CDKN2A is a tumor suppressor gene that plays a crucial role in cell cycle regulation. Tumors with CDKN2A deficiency may exhibit increased sensitivity to Aurora kinase inhibitors like Ilorasertib due to their reliance on alternative cell cycle control mechanisms. In a study involving patients with solid tumors harboring confirmed CDKN2A disruption, Ilorasertib demonstrated promising antitumor activity []. Researchers observed changes in individual tumor lesion volumes after treatment, suggesting a potential therapeutic benefit in this specific patient population [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-3-(4-(2-(4-(2-(3-chlorophenyl)-2-hydroxyethylamino)-2-oxo-1,2-dihydropyridin-3-yl)-7-methyl-1H-benzo[d]imidazol-5-yl)piperazin-1-yl)propanenitrile](/img/structure/B612115.png)

![14-[[[(2R)-1,4-dioxan-2-yl]methyl-methylsulfamoyl]amino]-5-(1-methylpyrazol-4-yl)-2-oxo-7-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaene](/img/structure/B612127.png)

![2-amino-4-[2,4-dichloro-6-(2-pyrazol-1-ylethoxy)phenyl]-N-(2,2,2-trifluoroethyl)-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide](/img/structure/B612129.png)